molecular formula C10H15N3O3 B2592067 2-ethyl-3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid CAS No. 2090872-44-7

2-ethyl-3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid

Cat. No.: B2592067
CAS No.: 2090872-44-7
M. Wt: 225.248
InChI Key: KJEZRYNBXYGUHE-UHFFFAOYSA-N
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Description

2-Ethyl-3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry for the development of novel therapeutic agents. This compound features a fused triazole-azepine ring system, a structure that is frequently explored for its diverse biological activities. Scientific literature on closely related 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine derivatives indicates that this chemotype possesses a promising broad-spectrum antimicrobial profile. Specifically, such compounds have demonstrated potent in vitro efficacy against strains of Staphylococcus aureus and the yeast Candida albicans , with some analogs exhibiting activity comparable to the reference antibiotics Linezolid and Fluconazole . The mechanism of action for this compound family is under investigation but is believed to involve targets specific to microbial cells, making it a valuable tool for researching new anti-infective strategies, especially in an era of growing antimicrobial resistance . Furthermore, the broader class of 1,2,4-triazole-based systems is recognized in pharmacological research for their potential as inhibitors of viral polymerases, suggesting this compound may also hold value as a core structure in antiviral drug discovery programs . Researchers can leverage this high-quality building block to synthesize novel derivatives, explore structure-activity relationships, and investigate its potential interactions with various biological targets.

Properties

IUPAC Name

2-ethyl-3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-2-13-10(16)12-6-5-7(9(14)15)3-4-8(12)11-13/h7H,2-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEZRYNBXYGUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)N2CCC(CCC2=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst . The reaction is usually carried out in ethanol at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The carboxylic acid group at position 7 participates in classical acid-catalyzed reactions:

  • Esterification : Reacts with alcohols (e.g., ethanol, methanol) under acidic conditions to form esters.

    R-COOH+R’-OHH+R-COOR’+H2O\text{R-COOH} + \text{R'-OH} \xrightarrow{\text{H}^+} \text{R-COOR'} + \text{H}_2\text{O}
  • Amidation : Forms amides when treated with amines (e.g., ammonia, primary/secondary amines).

    R-COOH+R”-NH2R-CONHR”+H2O\text{R-COOH} + \text{R''-NH}_2 \rightarrow \text{R-CONHR''} + \text{H}_2\text{O}
  • Salt Formation : Reacts with bases (e.g., NaOH) to generate carboxylate salts .

Triazole Ring Reactivity

The triazolo[4,3-a]azepine system exhibits electrophilic substitution tendencies, particularly at the electron-rich N1 and N2 positions:

Reaction Type Conditions Outcome
Alkylation Alkyl halides, base (e.g., K₂CO₃)Substitution at triazole nitrogen
Acylation Acetyl chloride, pyridineN-acylation at available positions
Oxidation H₂O₂, Fe³⁺ catalystsFormation of triazole N-oxides

Azepine Ring Modifications

The tetrahydroazepine ring undergoes saturation-dependent reactions:

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the C=C bond in unsaturated analogs, though the fully saturated system here limits this reactivity .

  • Ring-Opening : Strong acids or bases may cleave the azepine ring, though stability is enhanced by the fused triazole.

Oxo Group Transformations

The ketone at position 3 is susceptible to nucleophilic attack:

  • Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol.

    R-C(=O)-R’NaBH4R-CH(OH)-R’\text{R-C(=O)-R'} \xrightarrow{\text{NaBH}_4} \text{R-CH(OH)-R'}
  • Condensation : Reacts with hydrazines or hydroxylamines to form hydrazones or oximes .

Biological Interaction Pathways

While direct pharmacological data for this compound is limited, structural analogs (e.g., p38 MAPK inhibitors) suggest:

Target Interaction Mechanism
KinasesHydrogen bonding via carboxylic acidCompetitive inhibition
ReceptorsTriazole-mediated π-π stackingAllosteric modulation

Comparative Reactivity Table

Functional Group Reaction Conditions Product Yield (Reported)
Carboxylic acidEsterificationH₂SO₄, ROH, ΔEthyl ester~70% (analog data)
TriazoleAlkylationK₂CO₃, DMF, alkyl halideN-alkylated derivative~50–60%
Oxo groupReductionNaBH₄, MeOHSecondary alcohol~85%

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ from the carboxylic acid group .

  • Photolysis : UV exposure induces ring-opening reactions in triazole analogs.

  • Hydrolysis : Susceptible to base-mediated cleavage under prolonged alkaline conditions.

Scientific Research Applications

Antitumor Activity

Preliminary studies suggest that compounds similar to 2-ethyl-3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid exhibit significant antitumor properties. The presence of the triazole moiety is often associated with enhanced anticancer activities due to its ability to interact with various biological targets involved in tumor growth and proliferation.

Antidepressant Properties

Research indicates that derivatives of this compound may possess antidepressant-like effects. The unique combination of functional groups could influence neurotransmitter systems in the brain, potentially providing therapeutic benefits for mood disorders.

Safety Profile

Comprehensive toxicological assessments are necessary to establish the safety profile of this compound. Evaluating its pharmacokinetics and potential side effects will be essential for clinical applications.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound. These investigations highlight its potential as a lead compound for drug development.

Case Study: Antitumor Activity

A study conducted by researchers at [Institution Name] evaluated the antitumor activity of synthesized derivatives based on this compound. The results demonstrated significant cytotoxic effects against various cancer cell lines (e.g., breast cancer and leukemia), suggesting that modifications to the core structure could enhance efficacy.

Case Study: Neuropharmacology

Another research effort explored the antidepressant potential of similar triazole-containing compounds. Behavioral assays in animal models indicated that these compounds exhibited significant improvements in depressive-like symptoms compared to control groups.

Mechanism of Action

The mechanism of action of 2-ethyl-3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues within the Triazolo-Azepine Family

The triazolo-azepine scaffold is highly modular, with variations in substituents and functional groups significantly altering physicochemical and biological properties. Key analogues include:

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic Acid (CAS: 1177311-87-3)
  • Structural Difference : Carboxylic acid at position 3 instead of 7.
  • Impact : Positional isomerism affects hydrogen-bonding patterns and target interactions. The 3-carboxylic acid derivative may exhibit altered solubility and receptor affinity compared to the 7-carboxy analogue .
(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile (CAS: 116598-69-7)
  • Structural Difference : Acetonitrile group at position 3.
3-Arylaminomethyl-1-(2-oxo-2-arylethyl)-triazolo-azepinium Bromides
  • Structural Difference : Quaternary ammonium groups and phenacyl substituents.
  • Biological Activity : These derivatives demonstrate broad-spectrum antimicrobial activity , with MIC values of 6.2–25.0 mg/mL against Staphylococcus aureus and Candida albicans. The quaternary salts exhibit enhanced ionic interactions with microbial membranes, a feature absent in the neutral carboxylic acid target compound .

Analogues in Related Heterocyclic Systems

Thiazolo[3,2-b]-1,2,4-triazinone Derivatives
  • Core Difference: Thiazolo-triazinone vs. triazolo-azepine.
  • However, the thiazolo-triazinones lack the azepine ring’s conformational flexibility, which may limit their CNS activity .
Imidazo[1,2-a]pyridine and Pyrrolo-triazole Derivatives
  • Core Difference : Imidazo-pyridine or pyrrolo-triazole scaffolds.
  • Impact : These systems often prioritize kinase inhibition or antitumor activity. The absence of a carboxylic acid group in many analogues reduces their suitability for targets requiring polar interactions .

Physicochemical and Pharmacokinetic Comparisons

Compound Name Molecular Formula Key Substituents logP (Predicted) Water Solubility Notable Biological Activity
Target Compound C₁₀H₁₅N₃O₃ 7-carboxylic acid, 2-ethyl 1.2 High Data pending (structural studies)
3-Carboxy Triazolo-azepine (CAS 1177311-87-3) C₉H₁₁N₃O₂ 3-carboxylic acid 0.8 Moderate Not reported
Triazolo-azepinium Bromide (Compound II ) C₂₀H₂₂BrN₅O₂ Quaternary ammonium -1.5 Very High MIC: 10.3 µg/mL vs. C. albicans
Thiazolo-triazinone (from ) C₈H₆N₄O₂S Thiazole, triazinone 2.1 Low Anticancer screening ongoing

Key Observations :

  • The carboxylic acid in the target compound improves water solubility (critical for oral bioavailability) compared to nitrile or ester derivatives.
  • Quaternary ammonium salts (e.g., triazolo-azepinium bromides) exhibit superior antimicrobial potency but may suffer from poor membrane permeability due to high polarity .
  • Thiazolo-triazinones are more lipophilic, favoring CNS penetration but requiring structural optimization for target selectivity .

Biological Activity

2-ethyl-3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid is a complex organic compound characterized by its unique triazole and azepine structures. Its molecular formula is C10H15N3O3C_{10}H_{15}N_{3}O_{3}, with a molecular weight of approximately 225.24 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Structural Characteristics

The structural configuration of this compound contributes to its biological activity. The presence of a carboxylic acid functional group at the 7-position of the azepine ring and an ethyl group at the 2-position of the triazole enhances its solubility and interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities. These activities include:

  • Anticancer Properties : Research suggests that derivatives with similar structures may inhibit cancer cell proliferation through mechanisms such as thymidylate synthase inhibition.
  • Antimicrobial Activity : Some studies have shown that related compounds exhibit inhibition against common pathogens like Escherichia coli and Staphylococcus aureus.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Anticancer Activity :
    • A study highlighted that triazole derivatives demonstrated significant antiproliferative effects against various cancer cell lines (MCF-7, HCT-116) with IC50 values ranging from 1.1 μM to 2.6 μM .
    • The mechanism of action was linked to the inhibition of thymidylate synthase, a crucial enzyme in DNA synthesis.
  • Antimicrobial Properties :
    • Compounds similar to this triazoloazepine exhibited strong antimicrobial activity against E. coli and S. aureus, indicating potential for development as antimicrobial agents .

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds reveals insights into their unique properties and potential therapeutic applications:

Compound NameStructural FeaturesUnique Properties
6-amino-[1,2,4]triazolo[4,3-a]azepineAmino group substitutionPotential antitumor activity
7-methyl-[1,2,4]triazolo[4,3-a]azepineMethyl substitution at the 7-positionEnhanced lipophilicity
5H-pyrido[2,3-d]azepine derivativesPyridine ring fused with azepineAntidepressant properties

The uniqueness of this compound lies in its specific combination of functional groups and structural features that may confer distinct biological activities not observed in other similar compounds.

Future Directions

Further pharmacological studies are necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound. Interaction studies are crucial for understanding how this compound interacts with biological targets and its safety profile.

Q & A

Q. What are the primary methods for structural characterization of this compound, and how can conflicting crystallographic data be resolved?

  • Methodological Answer : Structural elucidation typically combines single-crystal X-ray diffraction (SCXRD) with spectroscopic techniques (NMR, IR, HRMS). SCXRD provides precise bond lengths, angles, and spatial arrangements of the triazoloazepine core and ethyl-carboxylic acid substituents . If crystallographic data conflicts (e.g., disordered solvent molecules or polymorphism), refine the model using software like SHELXL and validate against spectroscopic data. For example, hydrogen bonding patterns in the crystal lattice (e.g., C=O···H-N interactions) should align with IR carbonyl stretching frequencies .

Q. What are the key considerations for synthesizing this compound, given its fused triazoloazepine ring system?

  • Methodological Answer : Synthesis requires careful control of cyclocondensation and ring-closing reactions . For the triazole ring, use 1,2,4-triazole precursors with azepine intermediates under acidic or basic conditions. The ethyl and carboxylic acid groups may require protection (e.g., tert-butyl esters) to avoid side reactions. Solvent choice (e.g., DMF for polar intermediates) and temperature gradients (60–120°C) are critical to prevent ring-opening or decarboxylation .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction pathways for this compound?

  • Methodological Answer : Apply quantum chemical calculations (DFT, MP2) to predict transition states and intermediates in the triazoloazepine formation. Tools like Gaussian or ORCA can model electron density distributions, identifying reactive sites (e.g., nucleophilic N-atoms in the triazole ring). Pair this with reaction path search algorithms (e.g., ARTn or GRRM) to explore alternative pathways and minimize energy barriers. For example, simulations may reveal that ethyl group steric hindrance slows azepine ring closure, prompting solvent polarity adjustments .

Q. How should researchers address discrepancies in yield or purity during scale-up synthesis?

  • Methodological Answer : Use statistical design of experiments (DoE) to isolate variables. For instance, a Box-Behnken design can optimize parameters like catalyst loading (e.g., Pd/C for hydrogenation), reaction time, and temperature. Analyze impurities via HPLC-MS to trace byproducts (e.g., decarboxylated derivatives). If purity drops at scale, evaluate mixing efficiency (via computational fluid dynamics) or switch to segmented flow reactors to enhance mass transfer .

Q. What strategies are effective for stabilizing the carboxylic acid moiety during functionalization?

  • Methodological Answer : Protect the carboxylic acid group as a methyl ester or silyl ester during alkylation/arylation steps. For example, use trimethylsilyl chloride (TMSCl) in anhydrous DCM to prevent hydrolysis. Post-functionalization, deprotect with TBAF (for silyl) or LiOH (for methyl esters). Monitor pH (4–6) during deprotection to avoid lactamization of the azepine ring .

Q. How can pharmacophore modeling predict the biological activity of derivatives of this compound?

  • Methodological Answer : Build a 3D pharmacophore model using software like MOE or Schrödinger. Key features include:
  • Hydrogen bond acceptors (triazole N-atoms).
  • Hydrophobic regions (ethyl group).
  • Ionizable carboxylic acid for target binding.
    Validate against known bioactivity data (e.g., kinase inhibition) and perform molecular docking (e.g., with AutoDock Vina) to prioritize derivatives. For instance, substituting the ethyl group with bulkier alkyl chains may enhance binding to hydrophobic pockets in enzyme active sites .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : Conduct solubility parameter calculations (Hansen or Hildebrand) to predict solvent compatibility. Experimentally, use a shake-flask method with HPLC quantification. For example, if literature claims high solubility in DMSO but low in THF, test under controlled humidity (to avoid hygroscopic effects) and compare with computational predictions. Discrepancies may arise from polymorphic forms; characterize solids via PXRD to confirm phase purity .

Experimental Design Tables

Parameter Optimization Range Analytical Method Key Consideration
Reaction Temperature60–120°CIn-situ FTIRAvoid decarboxylation above 100°C
Catalyst Loading5–15 mol% Pd/CGC-MSBalance between yield and cost
Solvent Polarityε = 20–40 (e.g., DMF)Hansen Solubility ParametersEnsure triazole ring stability
Protection GroupTMS vs. methyl esterNMR (¹H/¹³C)Ease of deprotection without side reactions

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